(2E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide
Description
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of an anilinocarbonothioyl group attached to a 3-(4-methylphenyl)acrylamide backbone
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide |
InChI |
InChI=1S/C17H16N2OS/c1-13-7-9-14(10-8-13)11-12-16(20)19-17(21)18-15-5-3-2-4-6-15/h2-12H,1H3,(H2,18,19,20,21)/b12-11+ |
InChI Key |
UVYYWZXPQLQMRK-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide typically involves the reaction of aniline with carbon disulfide to form the anilinocarbonothioyl intermediate. This intermediate is then reacted with 3-(4-methylphenyl)acrylamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinocarbonothioyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acrylamide: Lacks the anilinocarbonothioyl group, resulting in different chemical properties and reactivity.
N-(anilinocarbonothioyl)acrylamide: Similar structure but without the 4-methylphenyl group, affecting its biological activity and applications.
N-(4-methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide: Shares the thioamide group but has a different overall structure, leading to distinct properties
Uniqueness
N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is unique due to the combination of the anilinocarbonothioyl and 3-(4-methylphenyl)acrylamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
